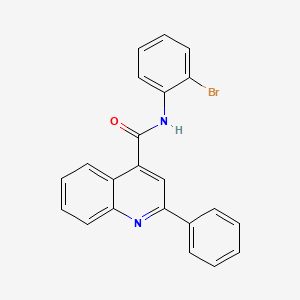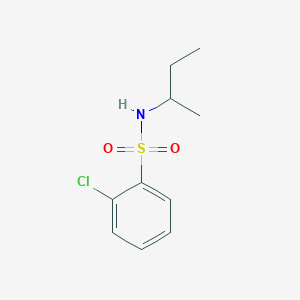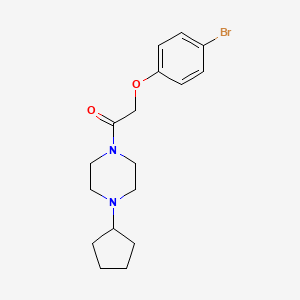![molecular formula C20H28FN3O2 B6135297 1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one](/img/structure/B6135297.png)
1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a diazepane ring, and a piperidinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one typically involves multiple steps, including the formation of the piperidinone core, the introduction of the fluorophenyl group, and the construction of the diazepane ring. Common synthetic routes may involve:
Formation of the Piperidinone Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with an appropriate nucleophile.
Construction of the Diazepane Ring: This can be synthesized through ring-closing reactions involving diamine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorophenyl group and the diazepane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the diazepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(4-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one
- 1-[2-(3-Chlorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one
- 1-[2-(3-Methylphenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one
Uniqueness
1-[2-(3-Fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one is unique due to the presence of the fluorophenyl group, which can enhance its lipophilicity and metabolic stability. This compound’s specific structure allows for distinct interactions with biological targets, making it a valuable candidate for further research and development.
Propiedades
IUPAC Name |
1-[2-(3-fluorophenyl)ethyl]-5-(4-methyl-1,4-diazepane-1-carbonyl)piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2/c1-22-9-3-10-23(13-12-22)20(26)17-6-7-19(25)24(15-17)11-8-16-4-2-5-18(21)14-16/h2,4-5,14,17H,3,6-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPMQVPLFNEAAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2CCC(=O)N(C2)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-8-(4-methoxybenzyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135221.png)

![N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6135234.png)

![4-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6135252.png)
![N-(5-methyl-3-isoxazolyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6135259.png)
![N-methyl-1-(5-methyl-2-furyl)-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}methanamine](/img/structure/B6135265.png)
![(1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6135266.png)
![1-Morpholin-4-yl-3-[1-[2-(2,6,6-trimethylcyclohexen-1-yl)ethyl]piperidin-3-yl]propan-1-one](/img/structure/B6135277.png)

![4-Cyclopentyl-3-[2-oxo-2-(4-pyrazin-2-ylpiperazin-1-yl)ethyl]piperazin-2-one](/img/structure/B6135288.png)
![3-({2-[(6-Methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)carbonyl]hydrazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B6135302.png)
![N-(3,4-dimethylphenyl)-2-{[4-hydroxy-6-(methoxymethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6135315.png)
![5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6135320.png)
